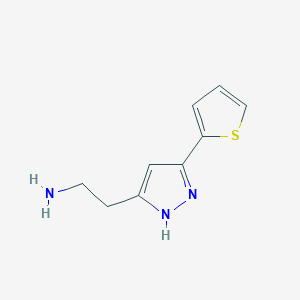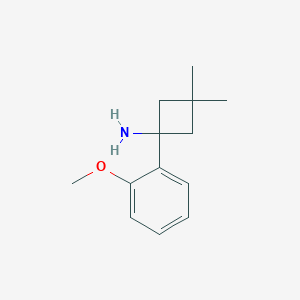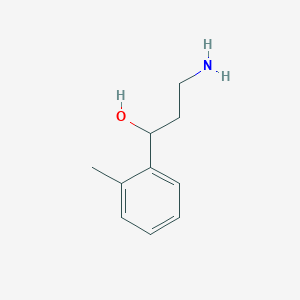![molecular formula C11H15ClN2O3 B1466418 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-35-0](/img/structure/B1466418.png)
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It has a molecular weight of 258.7 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride”, often involves N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a nitrophenyl group via a methylene bridge .Aplicaciones Científicas De Investigación
Polar [3+2] Cycloaddition Reactions
Pyrrolidines are crucial in organic chemistry, showing significant biological effects and applications in medicine, industry (e.g., dyes, agrochemicals). A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its potential for creating novel pyrrolidine derivatives under mild conditions (Żmigrodzka et al., 2022).
Novel Synthetic Routes and Derivatives
Research into new synthetic methods for pyrrolidine derivatives reveals their importance in creating agrochemical and medicinal compounds. For instance, Ghelfi et al. (2003) developed a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, highlighting their utility in producing valuable chemical adducts (Ghelfi et al., 2003).
Polyimide Materials
The study of polyimides incorporating pyrrolidine derivatives, such as the work by Yan et al. (2011), illustrates the development of materials with excellent thermal stability, mechanical properties, and low water uptake. These materials, derived from pyrrolidine-based monomers, show potential for advanced applications in various fields (Yan et al., 2011).
Environmental Monitoring
Studies like that of Babina et al. (2012) investigate the environmental exposure of children to organophosphorus and pyrethroid pesticides, revealing the widespread presence of these chemicals. Such research underscores the need for monitoring and understanding the impact of environmental contaminants on public health (Babina et al., 2012).
Safety and Hazards
The safety data sheet for related compounds suggests that they may be flammable and toxic if swallowed, in contact with skin, or if inhaled . They may also cause severe skin burns and eye damage . It’s important to handle “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” with appropriate safety measures.
Propiedades
IUPAC Name |
3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGCWZNRKCWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)



